molecular formula C13H11N3OS2 B2507264 6-methyl-3-(pyridin-2-ylmethyl)-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 588678-59-5

6-methyl-3-(pyridin-2-ylmethyl)-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2507264
CAS No.: 588678-59-5
M. Wt: 289.37
InChI Key: NZJZNLYAXBMSHC-UHFFFAOYSA-N
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Description

6-methyl-3-(pyridin-2-ylmethyl)-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C13H11N3OS2 and its molecular weight is 289.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

The compound and its derivatives demonstrate a broad spectrum of biological activities, making them a focal point for various synthetic approaches. A study conducted by Bassyouni and Fathalla outlined the synthesis of sulfanyl pyrimidin-4(3H)-one derivatives, employing simple and efficient methods, yielding compounds in excellent yields. These derivatives display a wide range of biological activities, including antimicrobial, antiviral, anticancer, antidepressive, anti-inflammatory, antitubercular, diuretic, and anticoagulant properties (Bassyouni & Fathalla, 2013).

Antimicrobial and Antitumor Applications

The structural versatility of the compound paves the way for antimicrobial and antitumor applications. For instance, Vlasov et al. synthesized derivatives displaying moderate activity against bacteria like S. aureus, E. coli, and B. subtilis, indicating potential as antimicrobial agents (Vlasov et al., 2022). Furthermore, Hafez and El-Gazzar created novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives, exhibiting potent anticancer activity on various human cancer cell lines, comparable to the efficacy of doxorubicin (Hafez & El-Gazzar, 2017).

Catalysis and Chemical Transformations

The compound's derivatives serve as catalysts or intermediates in various chemical transformations. Jahanshahi et al. synthesized novel pyrrole-substituted pyrido[2,3-d]pyrimidines, showcasing not only good yields but also significant antibacterial activity, underlining the compound's role in facilitating synthetic chemistry and contributing to medicinal chemistry (Jahanshahi et al., 2018).

Structural Analysis and Characterization

Research also emphasizes the detailed structural analysis and characterization of the compound and its derivatives. For instance, the study by Orozco et al. provides insights into the molecular structure, highlighting significant polarization of the electronic structures of the pyrimidinone molecules, thereby contributing to the fundamental understanding of these compounds (Orozco et al., 2009).

Mechanism of Action

Target of Action

The compound, 6-methyl-3-(pyridin-2-ylmethyl)-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one, has been found to have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG , making these bacteria the primary targets of its action .

Mode of Action

It is known that the compound interacts with its bacterial targets, leading to their inhibition . The specific interactions and changes resulting from this are still under investigation.

Biochemical Pathways

The biochemical pathways affected by this compound are related to the life cycle of the Mycobacterium tuberculosis and Mycobacterium bovis BCG. By inhibiting these bacteria, the compound disrupts their normal functioning and growth . The downstream effects of this disruption are still being studied.

Result of Action

The primary result of the compound’s action is the inhibition of Mycobacterium tuberculosis and Mycobacterium bovis BCG, leading to a decrease in their growth and proliferation . This makes the compound a potential candidate for the development of new antitubercular agents.

Properties

IUPAC Name

6-methyl-3-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS2/c1-8-6-10-11(19-8)15-13(18)16(12(10)17)7-9-4-2-3-5-14-9/h2-6H,7H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJZNLYAXBMSHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)NC(=S)N(C2=O)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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